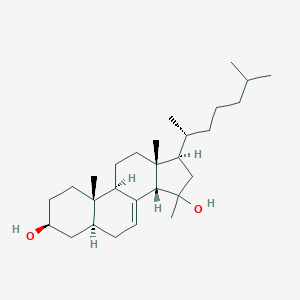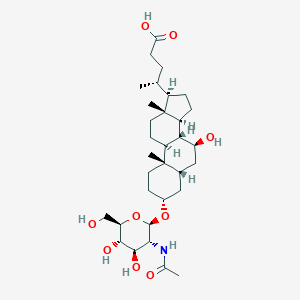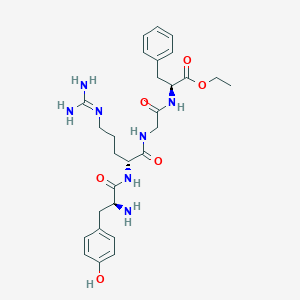
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester (YRGPE) is a peptide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is synthesized through a well-established method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. By inhibiting the production of ROS, this compound may help to protect cells and tissues from oxidative stress. This compound has also been shown to have anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has several advantages for lab experiments. It is stable and easy to handle. It is also relatively inexpensive compared to other peptides. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, this compound can be degraded by proteolytic enzymes, which can affect its activity.
Zukünftige Richtungen
There are several future directions for research on Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester. One area of research is the development of this compound analogs with improved solubility and stability. Another area of research is the investigation of the potential use of this compound in the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, this compound is a peptide derivative that has potential therapeutic applications in the treatment of various diseases. It is synthesized through a solid-phase peptide synthesis method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. While there are still many questions to be answered about this compound, its potential for therapeutic use makes it an exciting area of research for the future.
Synthesemethoden
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is synthesized through a solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The amino acids are protected by different chemical groups to prevent unwanted reactions during the synthesis process. After the peptide chain is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.
Wissenschaftliche Forschungsanwendungen
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. In addition, this compound has been shown to have anti-tumor properties and may have potential in cancer therapy.
Eigenschaften
CAS-Nummer |
117062-52-9 |
|---|---|
Molekularformel |
C28H39N7O6 |
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
ethyl (2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H39N7O6/c1-2-41-27(40)23(16-18-7-4-3-5-8-18)34-24(37)17-33-26(39)22(9-6-14-32-28(30)31)35-25(38)21(29)15-19-10-12-20(36)13-11-19/h3-5,7-8,10-13,21-23,36H,2,6,9,14-17,29H2,1H3,(H,33,39)(H,34,37)(H,35,38)(H4,30,31,32)/t21-,22+,23-/m0/s1 |
InChI-Schlüssel |
DOLAHRVYTBNXSN-ZRBLBEILSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Sequenz |
YRGF |
Synonyme |
Tyr-Arg-Gly-Phe-OEt tyrosyl-arginyl-glycyl-phenylalanine ethyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



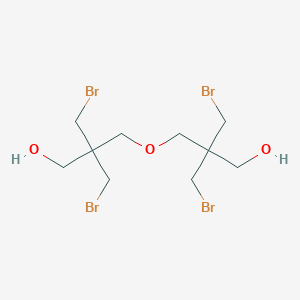

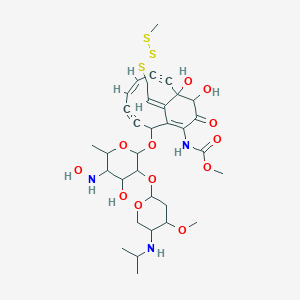
![(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B218419.png)


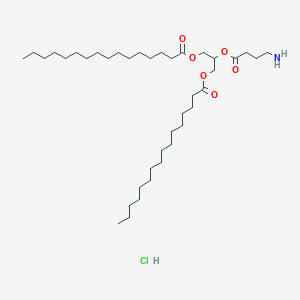
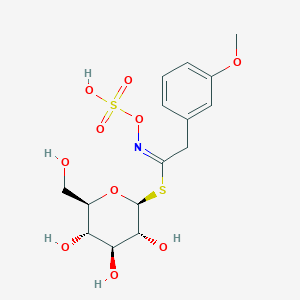
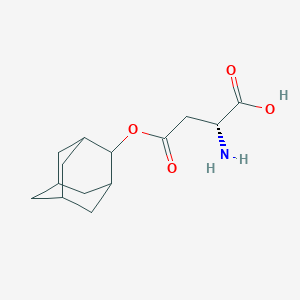
![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)

